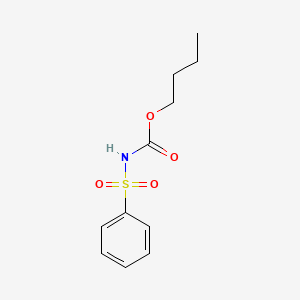

butyl N-(benzenesulfonyl)carbamate

Description

Contextualization of the Carbamate (B1207046) Functional Group in Organic Chemistry

The carbamate functional group, with the general structure R₂NC(O)OR', is an ester of the unstable carbamic acid (NH₂COOH). wikipedia.orgchemeurope.com It can be conceptualized as a hybrid of an amide and an ester, sharing a carbonyl group flanked by both a nitrogen and an oxygen atom. masterorganicchemistry.com This arrangement confers a unique set of properties that have been widely exploited in organic synthesis.

Carbamates are notably stable and the nitrogen atom within a carbamate is significantly less nucleophilic compared to that in an amine. masterorganicchemistry.com This characteristic makes the carbamate group an excellent choice for protecting amines during multi-step syntheses. masterorganicchemistry.comfiveable.me Prominent examples of carbamate-based protecting groups include tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz), which are easily installed and can be removed under specific conditions without affecting other sensitive functional groups. masterorganicchemistry.com

Beyond their role as protecting groups, carbamates are integral to the structure of polyurethanes, a major class of polymers. wikipedia.org They are also found in nature; for instance, the N-terminal amino groups of valine residues in deoxyhemoglobin exist as carbamates, which helps in stabilizing the protein structure. wikipedia.orgchemeurope.com Furthermore, the enzyme RuBisCO, crucial for carbon fixation in plants, utilizes a lysine (B10760008) carbamate at its active site. wikipedia.orgchemeurope.com

Significance of the Sulfonamide Moiety in Pharmaceutical and Agrochemical Research

The sulfonamide functional group (-SO₂NH-) is a cornerstone in the development of therapeutic and agricultural agents. nih.govbenthamdirect.com Since the discovery of sulfonamide antibiotics, or "sulfa drugs," this moiety has been incorporated into a vast array of compounds with diverse biological activities. revmedchir.ronih.gov These drugs were among the first effective chemotherapeutic agents for preventing and treating bacterial infections before the advent of penicillin. ajchem-b.com

The significance of the sulfonamide group stems from its ability to act as a "molecular chimera," capable of forming hydrogen bonds and interacting with various protein environments. nih.govbenthamdirect.com This versatility allows for fine-tuning of a molecule's physicochemical properties through chemical modifications, often leading to improved efficacy. nih.govbenthamdirect.com

In medicine, sulfonamides are found in drugs with a wide range of applications, including:

Antimicrobial agents (e.g., sulfamethoxazole) revmedchir.ronih.gov

Diuretics (e.g., chlorthalidone) ajchem-b.com

Anticancer agents revmedchir.ro

Anticonvulsants revmedchir.ro

Anti-inflammatory agents ajchem-b.com

Carbonic anhydrase inhibitors used to treat glaucoma (e.g., ethoxzolamide) ajchem-b.com

In agriculture, sulfonate derivatives are researched for their potential as insecticides and fungicides, as their structure can allow them to cross plant cuticles to exert their biological effects. nih.gov Sulfonamide antibiotics are also used in veterinary medicine to treat livestock diseases and as growth promoters. nih.gov However, this use has led to environmental contamination, with studies showing that sulfonamides can inhibit plant growth by interfering with folate biosynthesis. researchgate.net

Structural Framework and Nomenclature of Butyl N-(benzenesulfonyl)carbamate

This compound is a specific organic molecule that integrates the key features of both a carbamate and a sulfonamide. Its structure and name can be deconstructed as follows:

Benzenesulfonyl group : This consists of a benzene (B151609) ring attached to a sulfonyl group (-SO₂-). This part of the molecule is derived from benzenesulfonyl chloride or a related reagent. drugbank.comwikipedia.org

Carbamate group : This is the -NH(CO)O- linker. In this molecule, the nitrogen of the carbamate is attached to the sulfonyl group, forming a sulfonamide-like linkage.

Butyl group : This is a four-carbon alkyl group (C₄H₉) attached to the oxygen atom of the carbamate, forming an ester.

The systematic IUPAC name for this compound is butyl (phenylsulfonyl)carbamate . The "N-" in the common name signifies that the benzenesulfonyl group is attached to the nitrogen atom of the carbamate.

Below is a table summarizing the key structural and chemical identifiers for the closely related compound, tert-butyl N-(benzenesulfonyl)carbamate, as specific data for the n-butyl isomer is less common in public databases.

| Property | Value |

| IUPAC Name | tert-butyl (phenylsulfonyl)carbamate sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅NO₄S sigmaaldrich.com |

| Molecular Weight | 257.31 g/mol sigmaaldrich.com |

| Melting Point | 120-125 °C sigmaaldrich.com |

| InChI Key | ACAGCLKCWRMBAK-UHFFFAOYSA-N sigmaaldrich.com |

Note: Data presented for the tert-butyl isomer.

Overview of Academic Research Trends in Benzenesulfonyl Carbamate Compounds

Academic research involving benzenesulfonyl carbamates and related structures is often focused on synthetic methodology and the exploration of their biological activities. Research trends indicate a sustained interest in creating novel molecules by combining the sulfonamide and carbamate moieties to develop new therapeutic agents and agrochemicals. nih.govresearchgate.net

The synthesis of these compounds often involves the reaction of a substituted carbamate, like tert-butyl carbamate, with a sulfonyl-containing reagent. orgsyn.orgchemsrc.com For example, related sulfonylureas, which share a similar structural backbone, are synthesized via the preparation of carbamates. rsc.org

Researchers are actively designing and synthesizing series of compounds containing these motifs to screen for various biological effects. Studies have investigated aryl sulfonate esters for antiviral, antibacterial, antifungal, insecticidal, and anticancer properties. nih.gov The development of new benzimidazole (B57391) carbamates for antifungal activity is another active area, leveraging the known antitubulin activity of benzimidazoles. researchgate.net The synthesis of N-substituted carbamates is also explored for creating intermediates for more complex molecules, such as protected hydroxylamines used in the preparation of cyclic hydroxamic acids. chemicalbook.comchemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO4S |

|---|---|

Molecular Weight |

257.31 g/mol |

IUPAC Name |

butyl N-(benzenesulfonyl)carbamate |

InChI |

InChI=1S/C11H15NO4S/c1-2-3-9-16-11(13)12-17(14,15)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) |

InChI Key |

UUCHVZGOLSWZJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzenesulfonyl Carbamate Architectures

Direct Synthesis Strategies for Butyl N-(benzenesulfonyl)carbamate

The direct formation of the this compound structure can be approached by strategically forming either the carbamate (B1207046) linkage or by introducing the benzenesulfonyl group onto a pre-existing carbamate.

Formation of the Carbamate Linkage

One direct approach involves the reaction of a sulfonamide with a reagent that introduces the butoxycarbonyl group. This method is analogous to the synthesis of sulfonylureas, where sulfonamides are reacted with isocyanates or carbamate derivatives. researchgate.netrsc.org A plausible route for this compound would involve the reaction of benzenesulfonamide (B165840) with a suitable butyl carbonate derivative, such as di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst, or with butyl chloroformate.

Another strategy is the Lossen rearrangement of a hydroxamic acid. In this method, a hydroxamic acid is treated with a benzenesulfonyl chloride, leading to an O-sulfonylated intermediate that rearranges to an isocyanate. This isocyanate can then be trapped in situ with butanol to yield the desired this compound. organic-chemistry.orgnih.gov The use of N-methylimidazole (NMI) as a catalyst has been shown to be effective in promoting the conversion of the isocyanate to the carbamate under mild conditions. organic-chemistry.orgnih.gov

Introduction of the Benzenesulfonyl Group

Alternatively, the benzenesulfonyl group can be introduced to a pre-formed butyl carbamate. The direct sulfonylation of butyl carbamate with benzenesulfonyl chloride is a primary method. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A notable method for a structurally similar compound, ethyl N-[(4-methylphenylsulfonyl)methyl]carbamate, involves a copper-catalyzed reaction of ethyl carbamate, paraformaldehyde, and sodium p-toluenesulfinate. google.com This suggests a potential pathway for the synthesis of this compound by substituting the corresponding starting materials. The reaction proceeds in a solvent such as a mixture of water and an organic solvent like ethanol (B145695) or dimethylformamide, under an oxygen atmosphere at elevated temperatures (90-150 °C). google.com

Synthesis of Precursors and Key Intermediates for Benzenesulfonyl Carbamates

The synthesis of N-(benzenesulfonyl)carbamates often relies on the preparation of key precursors that are then coupled in a final step. The primary precursors are benzenesulfonyl chloride derivatives and functionalized butyl carbamate building blocks.

Preparation of Benzenesulfonyl Chloride Derivatives

Benzenesulfonyl chloride is a fundamental precursor for introducing the benzenesulfonyl group. It is a colorless viscous oil that is reactive towards compounds containing N-H and O-H bonds. wikipedia.org There are several established methods for its synthesis:

Chlorosulfonation of Benzene (B151609): This is a common industrial method where benzene is reacted with chlorosulfonic acid. wikipedia.org

From Sodium Benzenesulfonate (B1194179): Benzenesulfonyl chloride can also be prepared by treating sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride. wikipedia.org

The choice of method often depends on the scale of the synthesis and the availability of starting materials.

Functionalization of Butyl Carbamate Building Blocks

Butyl carbamate itself is a key building block. It can be synthesized through various methods, including the reaction of urea (B33335) with butanol. This reaction is typically heated, and care must be taken to avoid the decomposition of urea.

Another approach to functionalized carbamates involves the use of chlorosulfonyl isocyanate (CSI). CSI can react with an alcohol, such as tert-butanol, to form a carbamate that also contains a sulfonyl chloride group. researchgate.net This intermediate can then be further reacted to build the desired N-(benzenesulfonyl)carbamate structure.

Reaction Conditions and Optimization Studies

The efficiency of the synthesis of N-(benzenesulfonyl)carbamates is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and the nature of the base used.

For the direct sulfonylation of butyl carbamate, the choice of base is crucial for achieving high yields. Common bases include pyridine (B92270) and triethylamine. The reaction is typically run in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107).

In the copper-catalyzed synthesis of the related ethyl N-[(4-methylphenylsulfonyl)methyl]carbamate, the catalyst plays a critical role. Copper salts such as copper(I) oxide, copper(II) chloride, and copper(II) sulfate (B86663) have been shown to be effective. google.com The solvent system and reaction temperature are also important factors, with solvent mixtures containing water and polar aprotic solvents often being employed at temperatures ranging from 90 to 150 °C. google.com

Optimization studies for the synthesis of related N-acylsulfonamides have shown that palladium catalysts can be effective for the carbonylation of sulfonyl azides to form sulfonyl carbamates. researchgate.net This suggests that catalytic methods are a promising area for further development in the synthesis of this compound.

The table below summarizes various synthetic conditions for related N-sulfonylated compounds, which can inform the optimization of the synthesis of this compound.

| Reaction Type | Key Reagents | Catalyst/Promoter | Solvent | Temperature | Yield | Reference |

| Sulfonylurea Synthesis | Amine, Diphenyl Carbonate, Sulfonamide | - | H₂O:THF (90:10) | Room Temp. | High | rsc.org |

| Lossen Rearrangement | Hydroxamic Acid, Aryl Sulfonyl Chloride, Alcohol | N-Methylimidazole (NMI) | Dichloromethane | 0 °C to 35 °C | 23-97% | organic-chemistry.orgnih.gov |

| Copper-Catalyzed Synthesis | Ethyl Carbamate, Paraformaldehyde, Sodium p-toluenesulfinate | Copper(I) Oxide | Water/Ethanol | 90-150 °C | Not specified | google.com |

| Palladium-Catalyzed Carbonylation | Sulfonyl Azide, CO, Alcohol | Palladium Catalyst | Not specified | Not specified | Good | researchgate.net |

Influence of Solvents and Catalysts on Reaction Efficiency

The choice of solvent and catalyst is paramount in directing the outcome of N-(benzenesulfonyl)carbamate synthesis, significantly affecting reaction rates, yields, and purity. Solvents not only dissolve reactants but can also influence catalyst activity and reaction pathways. For instance, in catalyst preparation using activated carbon as a support, the solvent's polarity is crucial. Nonpolar solvents are more effective at infiltrating the nonpolar activated carbon, leading to better dispersion of the active catalyst components. nih.gov Studies have shown that optimizing the solvent can reduce the particle size of the active component and increase the catalyst's specific surface area, enhancing reaction efficiency. nih.gov A mixed solvent system, for example, increased acetic acid conversion by 22% compared to using water alone. nih.gov

In specific synthetic procedures for related carbamates, anhydrous tetrahydrofuran (THF) is a commonly used solvent. orgsyn.org The reactivity of certain reactions is highly dependent on the solvent, with ionic liquids such as [bmim]Cl sometimes demonstrating superior reactivity. organic-chemistry.org The use of phase transfer catalysts, like tetrabutylammonium (B224687) bromide, can also be instrumental in reactions involving multiple phases. google.com

Catalysts play a direct role in accelerating reactions and improving selectivity. A variety of catalysts are employed in carbamate synthesis, ranging from simple bases to complex metal catalysts. In some procedures, potassium carbonate (K2CO3) is used. orgsyn.orgrsc.org Other methods utilize cesium carbonate in conjunction with tetrabutylammonium iodide (TBAI) for efficient three-component couplings. organic-chemistry.org Lewis acids such as ferric chloride (FeCl3·6H2O) have been reported to catalyze aza-Friedel-Crafts reactions to produce carbamate derivatives. researchgate.net For certain transformations, N-methylmorpholine (NMM) can serve as an effective acid-binding agent. google.com The development of solid, reusable catalysts represents a significant advancement, offering high selectivity and simplifying product purification by allowing for easy separation via filtration. google.com

Table 1: Effect of Selected Solvents and Catalysts on Carbamate Synthesis

| Catalyst System | Solvent(s) | Reactants | Product Type | Key Finding | Reference(s) |

| FeCl3·6H2O | "Open-flask" at room temp. | Aromatics, Aldehydes, tert-butyl carbamate | tert-butyl diarylmethyl carbamate | Useful for nonsymmetrical triarylmethanes. | researchgate.net |

| Cesium carbonate / TBAI | Not specified | Amines, CO2, Halides | Carbamates | Mild conditions, short reaction times. | organic-chemistry.org |

| (n-Bu)4N+Br- (PTC) | Ethyl acetate | Compound I, Dimethyl sulfate | Compound 4 (alkylated carbamate) | Phase transfer catalysis enables alkylation. | google.com |

| None (Photocatalytic) | Not specified | Alkyl halide, CS2, Amine | Dithiocarbamates | Catalyst-free protocol under visible light. | rsc.org |

| Solid reusable catalyst | Solvent-free | Amine, Organic halide, CO2 | Organic carbamates | Eliminates need for solvent and co-catalyst. | google.com |

Temperature and Pressure Effects on Product Yield and Selectivity

Temperature and pressure are critical physical parameters that can be manipulated to control reaction kinetics and thermodynamic outcomes, thereby influencing both product yield and selectivity. In the synthesis of precursors like benzenesulfonyl chloride, temperature control is vital; a reaction heated at 170–180°C gives a good yield, whereas lower temperatures are less effective. orgsyn.org Conversely, some multi-step syntheses of complex carbamate derivatives require precise, low-temperature conditions. For example, a reaction may be initiated by cooling to between -20°C and -10°C, followed by a period of reacting at that temperature before being raised to 10-20°C for completion. google.com This careful temperature staging is essential for minimizing side reactions and maximizing the yield of the desired product.

However, the criticality of temperature is not universal across all related reactions. In certain chlorosulfonation processes, the reaction temperature is described as not critical, with a broad range of -5°C to 50°C being operable. google.com In such cases, ambient temperature (e.g., 20-30°C) is often preferred for convenience, though this may involve a trade-off, as some hydrolysis of functional groups can occur at this temperature. google.com

Pressure is another key variable, particularly in reactions involving gases like carbon dioxide. A green chemistry approach for carbamate synthesis from CO2, amines, and alcohols specifies mild reaction conditions, including a CO2 pressure of 2.5 MPa. rsc.org Some patented methods for preparing sulfonyl carbamates also note that the reaction proceeds under conditions of heating and pressurization, indicating that elevated pressure is necessary to achieve the desired transformation efficiently. google.com Furthermore, purification processes often rely on pressure manipulation, with distillation under reduced pressure being a standard method to isolate the final product from less volatile impurities. orgsyn.org

Table 2: Influence of Temperature and Pressure in N-(Benzenesulfonyl)carbamate Synthesis & Related Reactions

| Process | Temperature | Pressure | Effect on Yield/Selectivity | Reference(s) |

| Benzenesulfonyl chloride synthesis | 170–180°C | Atmospheric | Higher temperature is crucial for good yield. | orgsyn.org |

| Carbamate derivative synthesis | -20°C to 20°C (staged) | Atmospheric | Precise low-temperature control maximizes yield. | google.com |

| Chlorosulfonation | -5°C to 50°C | Atmospheric | Ambient temperature preferred for convenience. | google.com |

| Green carbamate synthesis | Not specified | 2.5 MPa CO2 | Mild pressure enables efficient reaction with CO2. | rsc.org |

| Product Purification | Varies | Reduced | Distillation under vacuum is used for purification. | orgsyn.org |

Stereoselective Approaches in Benzenesulfonyl Carbamate Synthesis

Achieving stereocontrol is a central challenge in modern organic synthesis. In the context of benzenesulfonyl carbamates, stereoselective approaches are crucial for preparing enantiomerically pure compounds for various applications. Research has shown that the carbamate functional group itself can direct the stereochemical outcome of a reaction. For example, in the elimination reactions of glycidyl (B131873) sulfonamides and carbamates, the substrate's identity governs the stereoselectivity. nih.gov While glycidyl sulfonamides tend to yield E-isomers, the corresponding carbamates exhibit selectivity for the Z-enecarbamate, a preference rationalized by an E1cB elimination mechanism proceeding through a substrate-base chelate complex. nih.gov

The inherent chirality of starting materials is another powerful tool for stereocontrol. Syntheses beginning with chiral precursors, such as N-BOC-D-serine, can produce specific enantiomers of complex carbamate products, demonstrating a chiral pool strategy. google.com

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. For carbamate synthesis, this involves replacing hazardous reagents, using environmentally benign solvents, improving atom economy, and designing reusable catalysts. nih.gov

A significant advance is the development of synthetic routes that utilize carbon dioxide (CO2), an abundant and non-toxic C1 feedstock, as a replacement for hazardous reagents like phosgene. rsc.orgrsc.org Halogen-free methods have been developed to produce various carbamates from CO2, amines, and alcohols using basic catalysts under mild conditions, sometimes even eliminating the need for dehydrating agents. rsc.org One highly efficient process uses a gold-on-iron oxide (Au/Fe2O3) catalyst for the reaction of CO2, epoxides, and amines to synthesize hydroxy carbamates in high yields (92-98%). rsc.org A key advantage of this system is that the catalyst can be recovered and reused multiple times without losing activity. rsc.org

The move towards solvent-free reactions is another cornerstone of green synthetic chemistry. Processes have been developed that prepare carbamates from an amine, an organic halide, and CO2 in the presence of a solid, reusable catalyst, completely eliminating the need for a solvent. google.com This approach not only reduces waste but also simplifies purification. google.com Other innovative protocols utilize visible light to induce photocatalytic reactions, allowing for the synthesis of dithiocarbamates under mild conditions without any catalyst at all, representing a highly efficient and green protocol. rsc.org These methods highlight a clear trend towards creating safer, more sustainable, and economically viable processes for the production of N-(benzenesulfonyl)carbamates and related compounds. google.com

Chemical Reactivity and Transformation Pathways of N Benzenesulfonyl Carbamates

Hydrolytic Stability and Degradation Kinetics

The stability of the carbamate (B1207046) bond is a critical factor in the environmental persistence and metabolic fate of many compounds. frontiersin.org In the case of N-(benzenesulfonyl)carbamates, hydrolytic stability is significantly influenced by pH. Generally, carbamates are susceptible to hydrolysis, which can be catalyzed by both acids and bases. nih.gov The process typically involves the cleavage of the ester or amide linkage within the carbamate group. frontiersin.org

The direct photodegradation of aromatic carbamates can also contribute to their transformation, with reaction rates and mechanisms varying between aqueous and non-aqueous (hydrophobic) environments. nih.gov This process is typically initiated by the excited state of the molecule upon absorbing light, leading to bond cleavage. nih.gov

Table 1: Factors Influencing Carbamate Degradation

| Factor | Effect on Degradation Rate | Primary Degradation Products |

| High pH (Alkaline) | Increases | Alcohol, Amine/Amide, Carbon Dioxide |

| High Temperature | Increases | Alcohol, Amine/Amide, Carbon Dioxide |

| Microbial Activity | Increases | Varies (Metabolites) |

| UV Radiation | Increases | Photodegradation Products |

This table provides a generalized summary based on the behavior of related carbamate compounds.

Reactions Involving the Carbamate Moiety

The carbamate group (-NH-C(=O)-O-) is the central functional group and a primary site of reactivity.

N-Substitution Reactions

The nitrogen atom of the carbamate is nucleophilic and bears a proton that can be removed by a base. This allows for N-substitution reactions, such as alkylation and acylation, to introduce new functional groups. For example, N-alkylation can be achieved by treating the carbamate with an alkyl halide in the presence of a suitable base. Similarly, N-acylation can be performed using an acyl chloride or anhydride. These reactions are fundamental in modifying the structure and properties of the molecule. The sulfonamide nitrogen can also be a site for reactions, such as benzylation, which typically proceeds via a nucleophilic substitution mechanism. nsf.gov

Gold(I) complexes have been shown to catalyze the intermolecular hydroamination of allenes with N-unsubstituted carbamates, leading to the formation of N-allylic carbamates. nih.gov This highlights a modern catalytic approach to forming C-N bonds at the carbamate nitrogen.

Cleavage Mechanisms

The cleavage of the carbamate group is a key transformation, often employed in synthetic chemistry for the deprotection of amines or alcohols. organic-chemistry.orgorganic-chemistry.org The specific mechanism of cleavage depends on the reagents and conditions used.

Alkaline Hydrolysis: As discussed in section 3.1, under basic conditions, the carbamate can be hydrolyzed. This process involves nucleophilic attack by a hydroxide (B78521) ion at the carbonyl carbon, leading to the eventual release of the corresponding alcohol (butanol), the sulfonamide (benzenesulfonamide), and carbonate.

Acid-Catalyzed Cleavage: In the presence of a strong acid, the carbonyl oxygen can be protonated, activating the carbamate towards nucleophilic attack or facilitating cleavage of the C-O bond.

Nucleophilic Cleavage: Specific nucleophiles can be used to cleave the carbamate group under mild conditions. For example, reagents like 2-mercaptoethanol (B42355) have been used for the deprotection of certain carbamates. organic-chemistry.org Other methods involve the use of diethylenetriamine (B155796) for the direct cleavage of unactivated carbamates. organic-chemistry.org

The selective cleavage of the carbamate is crucial in the context of protecting group chemistry, allowing for the unmasking of a functional group at a desired stage of a synthesis. beilstein-journals.org

Reactivity of the Benzenesulfonyl Group

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the benzenesulfonyl group can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com The sulfonyl group (-SO2-) is a powerful electron-withdrawing group. This has two major consequences for EAS reactions:

Deactivation: The electron-withdrawing nature of the sulfonyl group deactivates the aromatic ring, making it less reactive towards electrophiles than benzene itself. youtube.comlibretexts.org Consequently, harsher reaction conditions (e.g., stronger acids, higher temperatures) are often required to achieve substitution. libretexts.org

meta-Direction: The sulfonyl group directs incoming electrophiles to the meta position. youtube.comlibretexts.org This is because the deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore most favorable sites for electrophilic attack.

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Substituent on Benzene Ring | Activating/Deactivating | Directing Effect |

| -H (Benzene) | - | - |

| -OH (Phenol) | Activating | ortho, para |

| -CH3 (Toluene) | Activating | ortho, para |

| -SO2R (Sulfonyl group) | Deactivating | meta |

| -NO2 (Nitro group) | Deactivating | meta |

Modifications of the Sulfonyl Nitrogen

The term "sulfonyl nitrogen" refers to the nitrogen atom bonded to the sulfonyl group, which is part of the sulfonamide linkage within the carbamate structure. Reactions targeting this S-N bond are less common than those at the carbamate moiety but are mechanistically significant. The S-N bond in sulfonamides is generally robust, but it can be cleaved under specific reductive conditions. While information specific to butyl N-(benzenesulfonyl)carbamate is limited, general methods for sulfonamide cleavage often involve strong reducing agents.

Additionally, the sulfonamide moiety can be involved in coupling reactions. For instance, copper-catalyzed cross-coupling reactions are a common method to synthesize N-functionalized sulfonamides. nih.gov

Cyclization and Rearrangement Reactions

The N-(benzenesulfonyl)carbamate moiety is a key participant in various intramolecular reactions, leading to the formation of diverse heterocyclic structures. These transformations often rely on the presence of other functional groups within the molecule that can react with the sulfonylcarbamate nitrogen or adjacent atoms, typically under the influence of a metal catalyst.

Catalytic Intramolecular Cyclizations

Metal-catalyzed reactions are particularly prominent in the cyclization of substrates containing an N-sulfonylcarbamate group. Rhodium and gold catalysts have proven especially effective in facilitating these transformations.

For instance, rhodium(II) catalysts can induce the intramolecular aziridination of unsaturated sulfonamides and carbamates. nih.gov When a substrate containing an appropriately positioned alkene is treated with an oxidant like iodosylbenzene diacetate (PhI(OAc)₂) in the presence of a rhodium catalyst, a bicyclic aziridine (B145994) can be formed in high yield. nih.gov Similarly, a powerful rhodium-catalyzed diastereoselective intramolecular coupling of allenyl-sulfonylcarbamates provides access to 1,3-aminoalcohol derivatives, which are significant scaffolds in bioactive compounds. nih.govresearchgate.net The reaction demonstrates high functional group tolerance and proceeds with excellent diastereoselectivity. nih.govthieme-connect.com

Gold catalysts are also employed in oxidative cyclization reactions. For example, gold-catalyzed reactions of ynones with various nucleophiles can proceed through an oxidative cyclization/nucleophilic addition/C-C bond cleavage pathway to produce highly functionalized linear N-tosylamides. organic-chemistry.org

Palladium-catalyzed intramolecular Heck reactions represent another strategy for forming sulfonylated heterocycles. Substrates containing a bromoallyl sulfone moiety can undergo intramolecular coupling to yield sulfonyl-substituted indoles and benzofurans. rsc.org

Interactive Table: Catalytic Cyclization Reactions of N-Sulfonylcarbamate Analogs

| Reaction Type | Catalyst System | Substrate Type | Product | Key Features | Citations |

| Intramolecular Aziridination | Rh₂(OAc)₄ / PhI(OAc)₂ | Unsaturated Sulfonamides/Carbamates | Bicyclic Aziridines | High yields; subsequent ring-opening provides larger rings. | nih.gov |

| Allenyl Cyclization | [{Rh(cod)Cl}₂] / DPEphos | Allenyl-Sulfonylcarbamates | 1,3-Aminoalcohol Derivatives | Stereodivergent; high diastereoselectivity and yields. | nih.govresearchgate.netthieme-connect.com |

| Intramolecular Heck Coupling | Palladium Catalyst | o-Halosulfonamides with 2-bromoallyl sulfones | Sulfonylated Indoles/Benzofurans | Regioselective synthesis of arylsulfonyl heterocycles. | rsc.org |

| Oxidative Cyclization | Gold(I) Catalyst / Oxidant | Ynones with Nucleophiles | Linear N-Tosylamides | Proceeds via α-oxo gold carbene intermediates. | organic-chemistry.org |

Rearrangement Reactions

The sulfonamide framework is also susceptible to various molecular rearrangements, which can be triggered by base, heat, or photochemical stimuli. The Curtius rearrangement, for example, involves the thermal or photochemical conversion of acyl azides into isocyanates. youtube.com This is highly relevant as isocyanates are direct precursors to carbamates.

More directly, sulfonamide derivatives can undergo skeletal rearrangements. The Smiles rearrangement has been reported for the synthesis of N,N-disubstituted anilines under metal-free conditions using sulfonyl chlorides and amines. nih.gov Another example includes the alkali-induced rearrangement of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide. nih.gov Furthermore, a base-promoted olefin skeletal rearrangement has been developed using para-quinone methides and N-fluoroarenesulfonamides to produce multiarylated N-sulfonyl amidines with complete stereoselectivity. rsc.org

Organometallic Reactions and Cross-Coupling Strategies

The N-(benzenesulfonyl)carbamate functional group can participate in reactions with organometallic reagents and engage in cross-coupling schemes, primarily leveraging the reactivity of the sulfonyl or carbamate portions of the molecule.

Reactions with Organometallic Reagents

While the carbonyl group of a carbamate is generally less electrophilic than that of a ketone or aldehyde, reactions with highly reactive organometallic species like Grignard (RMgX) and organolithium (RLi) reagents are possible. These strong nucleophiles can add to the carbonyl carbon. libretexts.org However, a significant challenge in reactions involving N-sulfonylcarbamates is the presence of an acidic N-H proton. Strong organometallic bases can deprotonate the nitrogen rather than adding to the carbonyl. libretexts.orglumenlearning.com Therefore, N-substituted derivatives are often required.

The addition of organometallic reagents to related N-sulfonyl imines is a well-established method for forming new carbon-carbon bonds. Both Grignard and organolithium reagents have been successfully added to N-sulfonyl aldimines generated in situ. psu.edu More recently, atom-efficient arylation of N-tosylimines has been achieved using cooperative diarylzinc/Lewis acidic zinc combinations, which demonstrates high functional group tolerance. nih.gov These reactions highlight the ability of the sulfonyl group to activate an adjacent C=N bond towards nucleophilic attack.

Cross-Coupling Strategies

Cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of N-(benzenesulfonyl)carbamates, the entire group can act as a leaving group in palladium or nickel-catalyzed reactions, particularly when the carbamate is formed from a phenol (B47542) (i.e., an aryl carbamate).

The Suzuki-Miyaura cross-coupling of aryl carbamates and sulfamates has been demonstrated using nickel catalysts. nih.gov In these reactions, the Ar-O bond of the aryl carbamate is cleaved and coupled with a boronic acid, allowing for the synthesis of polysubstituted aromatic compounds. nih.gov This methodology is tolerant of a wide range of functional groups on both the aryl carbamate and the boronic acid partner. nih.gov

Another type of coupling involves the generation of radical species. For example, N-chlorosulfonyl carbamates, prepared from chlorosulfonyl isocyanate and an alcohol, can serve as effective amidyl-radical precursors in photoinduced amidation reactions. rsc.org This offers a pathway for C-N bond formation through a radical mechanism. rsc.org

Interactive Table: Organometallic and Cross-Coupling Reactions

| Reaction Type | Reagent/Catalyst | Substrate Type | Product Type | Key Features | Citations |

| Nucleophilic Addition | Grignard/Organolithium Reagents | N-Sulfonyl Imines | Sulfonamides | Forms new C-C bonds; competes with N-H deprotonation. | psu.edu |

| Arylation | ZnAr₂ / Zn(C₆F₅)₂ | N-Tosyl Imines | N-Tosyl-diarylmethanamines | Atom-efficient; high functional group tolerance. | nih.gov |

| Suzuki-Miyaura Coupling | NiCl₂(PCy₃)₂ / K₃PO₄ | Aryl Carbamates/Sulfamates + Boronic Acids | Biaryls | Carbamate/sulfamate acts as a leaving group. | nih.gov |

| Photoinduced Amidation | Light (Photoredox) | N-Chlorosulfonyl Carbamates + Quinoxalin-2(1H)-ones | Amidated Quinoxalinones | Proceeds via an amidyl-radical intermediate. | rsc.org |

Derivatization and Structural Modification Strategies for Enhanced Activity

Rational Design Principles for Butyl N-(benzenesulfonyl)carbamate Analogs

Rational drug design for this compound analogs focuses on understanding the structure-activity relationships (SAR) of the core scaffold. By methodically altering the three main components of the molecule—the butyl chain, the benzenesulfonyl moiety, and the carbamate (B1207046) linkage—researchers can systematically probe and optimize the compound's properties. nih.gov

Lipophilicity is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The butyl chain of the parent compound is a primary determinant of its lipophilic character. Modifications to this chain can strategically alter the compound's LogP value to improve its pharmacokinetic and pharmacodynamic properties.

Key strategies for modulating lipophilicity via the alkyl chain include:

Chain Length Variation: Extending or shortening the alkyl chain directly impacts lipophilicity. Longer chains (e.g., pentyl, hexyl) increase lipophilicity, which may enhance membrane permeability, while shorter chains (e.g., propyl, ethyl) decrease it, potentially improving aqueous solubility.

Branching: Introducing branching (e.g., isobutyl, sec-butyl, tert-butyl) can decrease lipophilicity compared to the linear n-butyl isomer. This is because branching can disrupt efficient packing and reduce the effective surface area, leading to lower LogP values.

Introduction of Unsaturation: Incorporating double or triple bonds (e.g., butenyl, butynyl) can subtly alter the conformation and polarity of the chain, typically leading to a slight decrease in lipophilicity compared to the saturated analog.

Cyclization: Replacing the butyl chain with a cycloalkyl group (e.g., cyclobutyl, cyclopentyl) can impose conformational rigidity and may alter binding interactions with a target protein. The effect on lipophilicity depends on the ring size.

Fluorination: The introduction of fluorine atoms is a modern strategy for lipophilicity modulation. soton.ac.uk While a perfluoroalkyl group significantly increases lipophilicity, strategic placement of single fluorine atoms or a trifluoromethyl group can either increase or decrease lipophilicity depending on the molecular context, and can also block sites of metabolism. soton.ac.uk

Table 1: Predicted Effects of Butyl Chain Modifications on Lipophilicity

| Modification Type | Example Analog Structure | Predicted Change in Lipophilicity (LogP) | Rationale |

|---|---|---|---|

| Chain Elongation | Pentyl N-(benzenesulfonyl)carbamate | Increase | Addition of a nonpolar methylene (B1212753) (-CH2-) group increases the hydrophobic surface area. |

| Chain Shortening | Propyl N-(benzenesulfonyl)carbamate | Decrease | Removal of a nonpolar methylene (-CH2-) group reduces the hydrophobic surface area. |

| Branching | Isothis compound | Decrease | Branched isomers are more compact, reducing the molecular surface area and intermolecular van der Waals forces. |

| Cyclization | Cyclothis compound | Variable | Conformational rigidity is introduced; effect on LogP is often comparable to the linear analog but can vary. |

| Fluorination | 4,4,4-Trifluorothis compound | Increase | Despite fluorine's electronegativity, the C-F bond is poorly solvated by water, leading to an overall increase in hydrophobicity. |

The aromatic ring of the benzenesulfonyl group provides a versatile handle for modification to influence electronic properties, binding interactions, and selectivity. The introduction of substituents at the ortho-, meta-, or para-positions can have profound effects on the molecule's activity.

The electronic nature of the substituent is a key consideration:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (e.g., -Cl, -F) groups increase the acidity of the sulfonamide N-H proton. This can enhance hydrogen bonding capabilities with target proteins, potentially increasing binding affinity.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) decrease the acidity of the N-H proton. This can be beneficial if a less acidic proton is favored for a specific biological interaction or to modulate pharmacokinetic properties.

The position of the substituent is also critical for dictating selectivity and affinity by probing different sub-pockets within a target's binding site. For instance, in the design of carbonic anhydrase inhibitors, para-substitution is a common and effective strategy for achieving high potency.

Table 2: Research Findings on Benzenesulfonyl Substitutions

| Substituent Type | Position | Example Substituent | Observed/Predicted Effect on Activity | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | para (4-position) | -Cl, -F | Often enhances binding affinity by modifying the electronic character of the sulfonyl group and interacting with specific residues. | nih.gov |

| Electron-Withdrawing (EWG) | para (4-position) | -NO₂ | Can significantly increase potency through strong electronic pull and potential for specific hydrogen bonds. | |

| Electron-Donating (EDG) | para (4-position) | -CH₃ | May increase lipophilicity and fit into hydrophobic pockets, but can decrease N-H acidity. | |

| Electron-Donating (EDG) | para (4-position) | -OCH₃ | Can act as a hydrogen bond acceptor and may improve pharmacokinetic properties. | |

| Bulky Group | meta (3-position) | -CF₃ | Can probe deeper pockets within the binding site and enhance metabolic stability. |

The carbamate linker (-O-C(=O)-NH-) is a crucial functional group, often acting as a key pharmacophore that participates in hydrogen bonding with the target protein. Its role as a bioisostere for amide or ester bonds is well-established in medicinal chemistry. nih.govdrughunter.com However, its susceptibility to hydrolysis by esterases can be a metabolic liability. Therefore, strategic alterations to this linker can improve stability and modulate activity.

Bioisosteric replacement is a powerful strategy for modifying the carbamate group. drughunter.comresearchgate.net This involves substituting the linker with a different functional group that retains similar steric and electronic properties but offers improved metabolic stability or altered binding modes.

Potential modifications include:

Reverse Carbamates: Reversing the connectivity to -NH-C(=O)-O- can alter the hydrogen bond donor/acceptor pattern and change the orientation of the butyl and benzenesulfonyl groups relative to each other.

Thiocarbamates: Replacing the carbonyl oxygen with sulfur (-O-C(=S)-NH-) or the ester oxygen with sulfur (-S-C(=O)-NH-) creates a thiocarbamate. This can alter the electronic character and hydrogen bonding capacity of the group and often increases resistance to hydrolysis.

Urea (B33335)/Thiourea (B124793) Analogs: Replacing the ester oxygen with a nitrogen atom results in a urea (-NH-C(=O)-NH-) or thiourea (-NH-C(=S)-NH-) linkage. This significantly changes the hydrogen bonding potential, adding an additional H-bond donor.

Stable Heterocyclic Rings: In some cases, the entire carbamate linker can be replaced by a metabolically stable five-membered heterocyclic ring, such as an oxadiazole or a triazole, which can mimic the steric and electronic properties of the original linker. drughunter.comnih.gov

Table 3: Bioisosteric Replacements for the Carbamate Linker

| Original Linker | Bioisosteric Replacement | Structure of Replacement | Rationale for Modification |

|---|---|---|---|

| Carbamate | Reverse Carbamate | -NH-C(=O)-O- | Alters H-bond donor/acceptor pattern and spatial orientation of substituents. |

| Carbamate | Thiocarbamate | -O-C(=S)-NH- | Increases metabolic stability against esterases; modifies electronic properties. |

| Carbamate | Urea | -NH-C(=O)-NH- | Introduces an additional hydrogen bond donor, potentially increasing binding affinity. |

| Carbamate | 1,2,4-Oxadiazole | (A five-membered ring) | Acts as a rigid, metabolically stable mimic of the carbamate's geometry and H-bonding features. drughunter.com |

Synthesis of Diversified Benzenesulfonyl Carbamate Scaffolds

To explore the structure-activity relationships outlined above, efficient and versatile synthetic routes are required. The development of methods to access chiral analogs and create hybrid molecules is essential for expanding the chemical space and discovering compounds with novel or improved activity profiles.

The introduction of chirality can lead to significant differences in pharmacological activity between enantiomers. Chiral analogs of this compound can be synthesized through various stereoselective methods.

One effective strategy involves the use of chiral starting materials. For example, a chiral amine or alcohol can be reacted with a sulfonyl chloride or isocyanate to generate a diastereomerically or enantiomerically pure product. For instance, starting with a chiral secondary amine and reacting it with benzenesulfonyl chloride would yield a chiral sulfonamide.

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with the potential for synergistic, additive, or multi-target biological activity. researchgate.net The this compound scaffold can be incorporated into hybrid structures to combine its potential activity with that of another known active agent. nih.gov

The synthesis of such hybrids typically involves a modular approach where the benzenesulfonyl carbamate unit is prepared with a reactive handle (e.g., a terminal amine, carboxylic acid, or alkyne). This handle can then be used to couple the unit to a second pharmacophore using standard coupling chemistries, such as amide bond formation, click chemistry, or reductive amination. For example, a benzenesulfonamide (B165840) containing a carboxylic acid could be coupled with an amine-containing drug molecule using peptide coupling reagents. nih.gov This strategy allows for the creation of a diverse library of hybrid molecules for biological screening.

Structure-Activity Relationship (SAR) Studies of Benzenesulfonyl Carbamate Derivatives

The exploration of structure-activity relationships (SAR) is a cornerstone in medicinal chemistry, providing critical insights into how the structural features of a molecule influence its biological activity. For the benzenesulfonyl carbamate scaffold, SAR studies have been instrumental in elucidating the key determinants for a range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities. These studies systematically modify different parts of the molecule—the benzenesulfonyl group, the carbamate linkage, and the alkyl/aryl substituent—to map the chemical space and identify modifications that enhance potency and selectivity.

Antimicrobial and Anti-inflammatory Activity

Research into benzenesulfonamide derivatives bearing a carboxamide functionality has revealed important SAR insights. nih.govnih.gov A series of these compounds were synthesized and evaluated for their in vivo anti-inflammatory and in vitro antimicrobial activities.

Key findings from these studies indicate that the nature and position of substituents on the benzene (B151609) ring of the benzenesulfonyl moiety, as well as the character of the amino acid from which the carboxamide is derived, play a significant role in the observed biological effects. For instance, in a study of benzenesulfonamides (3a-j) and their subsequent N-butylcarboxamide derivatives (4a-j), specific substitutions led to notable activity.

Anti-inflammatory Activity: Compounds 4a and 4c demonstrated the most potent anti-inflammatory activity, with a 94.69% inhibition of carrageenan-induced rat-paw edema at 1 hour, outperforming the standard drug indomethacin. nih.govnih.gov The anti-inflammatory effect was generally observed to be highest at the 1-hour mark and decreased over time.

Antimicrobial Activity: The antimicrobial screening of these derivatives against a panel of bacteria and fungi highlighted distinct SAR trends.

Compound 4d was the most potent against E. coli. nih.govnih.gov

Compound 4h showed the highest activity against S. aureus. nih.govnih.gov

Compound 4a was most effective against P. aeruginosa and S. typhi. nih.gov

Compound 4f was the most active against B. subtilis. nih.gov

Compounds 4e and 4h were the most potent against the fungus C. albicans, while 4e was also the most active against A. niger. nih.gov

These findings underscore that modifications to both the benzenesulfonyl and the amino acid-derived portions of the molecule are critical for tuning the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity (MIC in mg/mL) of Selected Benzenesulfonamide Carboxamide Derivatives

| Compound | E. coli | S. aureus | P. aeruginosa | S. typhi | B. subtilis | C. albicans | A. niger |

|---|---|---|---|---|---|---|---|

| 4a | - | - | 6.67 | 6.45 | - | - | - |

| 4d | 6.72 | - | - | - | - | - | - |

| 4e | - | - | - | - | - | 6.63 | 6.28 |

| 4f | - | - | - | - | 6.63 | - | - |

| 4h | - | 6.63 | - | - | - | 6.63 | - |

Data sourced from references nih.govnih.gov. A lower MIC value indicates greater potency. Dashes indicate data not specified as most potent.

Anticancer Activity

In the context of anticancer research, SAR studies on benzenesulfonamide derivatives have focused on their ability to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX, which is overexpressed in many aggressive cancers. nih.govrsc.org The primary sulfonamide group is a key zinc-binding feature, but the "tail" of the molecule, which includes the carbamate and associated substituents, is crucial for achieving isoform selectivity and potent inhibition.

Studies on thiazole-bridged benzenesulfonamide derivatives revealed that the nature of the substituent on the phenyl ring significantly impacts anticancer activity. rsc.org

Compounds with electron-donating groups, such as in 4b and 4c , showed potent growth inhibition against the MCF-7 breast cancer cell line. rsc.org

Interestingly, compound 4g , which has an electron-withdrawing nitro group at the para-position, displayed highly potent activity against both MCF-7 and MDA-MB-231 breast cancer cell lines and showed high selectivity for cancer cells over normal breast cells. rsc.org

Compound 4h , featuring a vanillin (B372448) tail, exhibited the most potent inhibitory activity against both MCF-7 and MDA-MB-231 cell lines, with the highest selectivity (17.5 times more selective for cancer cells). rsc.org

These results highlight the importance of the electronic and steric properties of the substituents on the benzenesulfonyl tail for achieving potent and selective anticancer activity.

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Selected Benzenesulfonamide Derivatives

| Compound | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) |

|---|---|---|

| 4b | 3.63 | - |

| 4c | 3.67 | - |

| 4g | 5.54 | 2.55 |

| 4h | 1.52 | 1.56 |

| Staurosporine (Control) | 5.89 | - |

Data sourced from reference rsc.org. A lower IC₅₀ value indicates greater potency. Dashes indicate data not reported.

Cholinesterase Inhibition

Benzenesulfonyl carbamates have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. SAR studies in this area have shown that the carbamate moiety acts as a carbamylating agent of the serine residue in the active site of these enzymes. mdpi.com

A series of benzyl (B1604629) [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates were synthesized and evaluated, revealing a strong preference for BChE inhibition. mdpi.com

The majority of the tested compounds were more potent BChE inhibitors than the standard drug rivastigmine. mdpi.com

Compounds 5c , 5j , and 5k were identified as the most potent BChE inhibitors, with IC₅₀ values of 8.52 µM, 6.57 µM, and 4.33 µM, respectively. mdpi.com Compound 5k was approximately 9-fold more effective than rivastigmine. mdpi.com

The selectivity for BChE over AChE was also significant for these compounds, with compound 5k showing a selectivity index of 33.71. mdpi.com

Molecular modeling studies suggest that these sulfonamide derivatives bind to the active site gorge of BChE, with the carbamate moiety positioned to interact with the catalytic serine residue. mdpi.com The nature of the substituents on the benzyl and arylsulfamoyl portions of the molecule dictates the binding affinity and selectivity.

Table 3: Butyrylcholinesterase (BChE) Inhibition Data for Selected Sulfonamide-Based Carbamates

| Compound | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |

|---|---|---|

| 5c | 8.52 | ~10 |

| 5j | 6.57 | ~10 |

| 5k | 4.33 | 33.71 |

| Rivastigmine (Control) | 38.40 | - |

Data sourced from reference mdpi.com. A lower IC₅₀ value indicates greater inhibitory potency. The selectivity index indicates preference for BChE inhibition.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, bonding, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment, while spin-spin coupling between neighboring protons reveals their connectivity.

For butyl N-(benzenesulfonyl)carbamate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the butyl group and the benzenesulfonyl group. The protons on the benzene (B151609) ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons of the butyl group would appear at higher field (lower ppm values). The specific chemical shifts and coupling patterns (multiplicity, e.g., triplet, quartet) would allow for the unambiguous assignment of each proton. For instance, the methylene (B1212753) group adjacent to the carbamate (B1207046) oxygen would be expected to show a triplet, coupling with the adjacent methylene group.

Table 1: Illustrative ¹H NMR Data for Related Moieties

| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic Protons (Benzenesulfonyl) | 7.4 - 7.9 | Multiplet | chemicalbook.com |

| -O-CH₂ -CH₂-CH₂-CH₃ (Butyl) | ~ 4.0 | Triplet | chemicalbook.com |

| -O-CH₂-CH₂ -CH₂-CH₃ (Butyl) | ~ 1.6 | Multiplet | chemicalbook.com |

| -O-CH₂-CH₂-CH₂ -CH₃ (Butyl) | ~ 1.4 | Multiplet | chemicalbook.com |

| -O-CH₂-CH₂-CH₂-CH₃ (Butyl) | ~ 0.9 | Triplet | chemicalbook.com |

| NH (Carbamate) | Variable, often broad | Singlet | rsc.org |

This table is illustrative and compiled from data on related compounds. Actual values for this compound may vary.

Carbon (¹³C) NMR Investigations of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its chemical environment (e.g., aliphatic, aromatic, carbonyl).

In the ¹³C NMR spectrum of this compound, one would expect to see signals for the four distinct carbon atoms of the butyl group, the six carbons of the benzene ring (some of which may be equivalent due to symmetry), and the carbonyl carbon of the carbamate group. The carbonyl carbon is typically found at a low field (δ 150-160 ppm). The aromatic carbons resonate in the region of δ 120-140 ppm, while the aliphatic carbons of the butyl group appear at a much higher field (δ 10-70 ppm).

Table 2: Illustrative ¹³C NMR Data for Related Moieties

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C =O (Carbamate) | ~ 155 | rsc.orgchemicalbook.com |

| Aromatic C -S (Benzenesulfonyl) | ~ 140 | docbrown.info |

| Aromatic C -H (Benzenesulfonyl) | 125 - 135 | docbrown.info |

| -O-C H₂- (Butyl) | ~ 65 | chemicalbook.com |

| -O-CH₂-C H₂- (Butyl) | ~ 30 | chemicalbook.com |

| -O-CH₂-CH₂-C H₂- (Butyl) | ~ 19 | chemicalbook.com |

This table is illustrative and compiled from data on related compounds. Actual values for this compound may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex NMR spectra and determining the complete molecular structure. ipb.pt

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of proton spin systems, such as the sequence of protons in the butyl chain. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the signals of directly attached carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt This is particularly useful for identifying connections across heteroatoms (like the nitrogen and oxygen in the carbamate linkage) and for piecing together different fragments of the molecule. For instance, it could show a correlation between the protons on the methylene group adjacent to the carbamate oxygen and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining the three-dimensional conformation of the molecule.

The application of these 2D NMR techniques would provide a comprehensive and unambiguous structural elucidation of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact mass of the molecular ion, which in turn can be used to deduce the elemental formula of the compound. For this compound (C₁₁H₁₅NO₄S), the exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

This value is calculated based on the most abundant isotopes of each element.

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the proposed molecular formula. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and reveals details about its structure. nih.gov

For this compound, key fragmentation pathways would likely involve the cleavage of the bonds within the carbamate and sulfonamide functionalities. For example, studies on related tert-butylcarbamates show characteristic losses of isobutylene (B52900) (56 Da) and carbon dioxide (44 Da). nih.gov For the n-butyl isomer, fragmentation might involve the loss of butene (56 Da) or the butyl radical (57 Da). Cleavage at the S-N bond or within the benzenesulfonyl group would also produce characteristic fragment ions, such as the phenylsulfonyl cation (m/z 141) or the benzene radical cation (m/z 77). nist.gov The study of these fragmentation pathways provides valuable structural confirmation. core.ac.ukchemrxiv.org

Table 4: Potential Fragment Ions in the MS/MS of this compound

| Fragment Ion | Potential Origin |

|---|---|

| [M - C₄H₈]⁺˙ | Loss of butene |

| [M - C₄H₉]⁺ | Loss of butyl radical |

| [C₆H₅SO₂]⁺ | Phenylsulfonyl cation |

| [C₆H₅]⁺ | Phenyl cation |

This table presents hypothetical fragmentation patterns based on the analysis of related structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of molecules like this compound. IR spectroscopy is particularly useful for identifying the specific functional groups present, while UV-Vis spectroscopy provides information about the conjugated systems within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: the carbamate, the sulfonyl group, and the benzene ring. While a direct spectrum for this specific compound is not publicly available, the expected characteristic wavenumbers can be inferred from related structures such as butyl carbamate, N-butylbenzenesulfonamide, and other sulfonamides. researchgate.netnist.govnist.gov

Key functional group vibrations include:

N-H Stretching: A peak is expected in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate group. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations from the benzene ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group appears just below 3000 cm⁻¹.

Carbonyl (C=O) Stretching: A strong absorption band, characteristic of the carbamate's carbonyl group, is anticipated in the range of 1700-1730 cm⁻¹. rsc.org

Sulfonyl (S=O) Stretching: The benzenesulfonyl group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch (νas) typically around 1330-1370 cm⁻¹ and a symmetric stretch (νs) around 1150-1180 cm⁻¹.

N-S Stretching: The stretching vibration for the nitrogen-sulfur bond is expected in the range of 830-940 cm⁻¹. researchgate.net

C-O Stretching: The C-O stretching of the butyl ester portion of the carbamate will likely produce a band in the 1030-1220 cm⁻¹ region. rsc.org

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Carbamate) | Stretching | 3300-3400 | rsc.org |

| C=O (Carbamate) | Stretching | 1700-1730 | rsc.org |

| S=O (Sulfonyl) | Asymmetric Stretching | 1330-1370 | N/A |

| S=O (Sulfonyl) | Symmetric Stretching | 1150-1180 | N/A |

| N-S (Sulfonamide) | Stretching | 830-940 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the benzenesulfonyl moiety. The benzene ring, being a chromophore, absorbs UV radiation. For simple aromatic hydrocarbons like n-butylbenzene, characteristic absorption bands appear around 254-260 nm. nist.gov The presence of the sulfonylcarbamate group attached to the benzene ring can cause a slight shift in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. Studies on related aromatic compounds, such as acetophenone, show characteristic absorption maxima that provide a basis for predicting the spectral behavior of the target compound. science-softcon.de The analysis of UV-Vis spectra for carbamate-containing molecules can also reveal interactions with metal ions, although this is more relevant for compounds with specific chelating sites. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

For a molecule like this compound, X-ray diffraction would reveal the spatial relationship between the butyl chain, the planar carbamate group, and the tetrahedral geometry around the sulfur atom of the benzenesulfonyl group. While the specific crystal structure of this compound is not publicly documented, analysis of a closely related compound, tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, provides a clear example of the data that can be obtained. nih.govnih.gov

In the crystal structure of this related sulfonamide, the molecule exhibits specific conformations and engages in significant intermolecular hydrogen bonding. nih.gov The N-H group of the sulfonamide acts as a hydrogen bond donor, while oxygen atoms from the sulfonyl and carbamate groups act as acceptors, linking molecules into chains and layers. nih.govnih.gov Similar interactions would be expected to play a crucial role in the solid-state architecture of this compound.

Interactive Data Table: Example Crystal Data for a Related Sulfonamide Carbamate Data for tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₃₀N₂O₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.2484 |

| b (Å) | 5.29088 |

| c (Å) | 20.1825 |

| β (°) | 92.497 |

| Volume (ų) | 2053.46 |

This crystallographic data allows for the unambiguous determination of the solid-state molecular architecture, which is critical for understanding the physical properties of the compound and its interactions in a biological or material science context.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. For this compound, various chromatographic techniques, including HPLC and GC, are applicable.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile, thermally sensitive compounds like this compound. A common approach would involve reversed-phase chromatography.

A typical HPLC setup would utilize a C18-bonded silica (B1680970) column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with different polarities. Detection is commonly achieved using a photodiode array (PDA) or UV detector set at a wavelength where the benzene ring absorbs, such as around 254 nm. nih.gov This method allows for the quantification of the main peak (the product) and the detection of any synthesis by-products or degradation products.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC can be employed for the analysis of more volatile precursors, impurities, or degradation products. For instance, related compounds like N-butylbenzenesulfonamide have been analyzed by GC. nist.gov

The technique is often coupled with a mass spectrometer (GC-MS), which provides both retention time data for separation and mass spectra for definitive identification of the eluted components. nih.gov For analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. The development of a GC method would require careful optimization of the temperature program to ensure efficient separation without causing thermal decomposition of the analyte.

Chiral Chromatography for Enantiomeric Excess Determination

If this compound is synthesized using a chiral starting material (e.g., (R)- or (S)-butan-2-ol instead of n-butanol), the resulting product would be a mixture of enantiomers. Chiral chromatography is the definitive method to separate and quantify these enantiomers to determine the enantiomeric excess (e.e.).

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica support, are highly effective for a wide range of chiral compounds, including those containing carbamate groups. nih.gov For example, the enantiomers of the drug budesonide (B1683875) have been successfully separated using an amylose-tris-[(S)-1-phenylethyl carbamate] stationary phase (Chiralpak AS-RH). nih.gov A similar strategy could be applied to this compound enantiomers. The mobile phase, typically a mixture of a polar organic solvent like acetonitrile and water, and other parameters like column temperature and flow rate, would be optimized to achieve baseline separation of the two enantiomer peaks. nih.gov

Method Development and Validation for Quantitative Analysis

For this compound to be used in any application requiring precise concentration knowledge, the analytical method (e.g., HPLC or GC) must be properly developed and validated. Method validation ensures that the analytical procedure is reliable, reproducible, and accurate for its intended purpose. The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

The validation process involves evaluating several performance characteristics:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically demonstrated by a high correlation coefficient (R²) for the calibration curve, often greater than 0.99. nih.govnih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies on samples spiked with known amounts of the analyte. Recoveries are typically expected to be within a range of 80-120%. nih.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values typically below 15% being acceptable. nih.govnih.gov This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.

Interactive Data Table: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity (R²) | Correlation between concentration and response | > 0.99 | nih.govnih.gov |

| Accuracy (% Recovery) | Closeness of measured value to true value | 80 - 120% | nih.govnih.gov |

| Precision (% RSD) | Agreement between repeated measurements | < 15% | nih.govnih.gov |

| Limit of Detection (LOD) | Lowest detectable analyte concentration | S/N ratio ≥ 3 | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of butyl N-(benzenesulfonyl)carbamate. nih.gov For analogous benzenesulfonamide (B165840) derivatives, DFT methods with a B3LYP functional and a 6-311G+(d,p) basis set have been successfully employed to optimize molecular geometry and analyze frontier molecular orbitals (FMOs). nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. For related sulfonamide-Schiff base derivatives, these calculations have helped in understanding their electronic properties and spectral characteristics. nih.gov

In a study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, quantum-chemical calculations were used to determine the electronic absorption spectrum, total energy, and heat of formation. bsu.by Such calculations for this compound would similarly identify regions of high electron density, potential sites for electrophilic and nucleophilic attack, and predict its kinetic stability.

Table 1: Representative Quantum Chemical Calculation Parameters for Related Compounds

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-311G+(d,p) | Obtain stable molecular structure | nih.gov |

| FMO Analysis (HOMO/LUMO) | DFT/B3LYP/6-311G+(d,p) | Predict reactivity and electronic transitions | nih.gov |

| Electronic Absorption Spectra | ZINDO/S | Predict UV-Vis spectral properties | bsu.by |

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. ijpsjournal.com This method is instrumental in drug discovery and understanding the biological activity of compounds like this compound. For the broader class of sulfonylureas and benzenesulfonamides, molecular docking has been extensively used to investigate their binding modes with various protein targets. jetir.orgjocpr.comnih.gov

For instance, docking studies on sulfonylurea derivatives have elucidated their interactions with the sulfonylurea receptor (SUR), which is crucial for their anti-diabetic activity. jetir.org These simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. nih.gov Similarly, docking studies of benzenesulfonamide derivatives with carbonic anhydrase have provided insights into their inhibitory mechanisms. researchgate.net

In the context of this compound, docking simulations could be employed to screen for potential protein targets and predict its binding affinity. By analogy with studies on N-arylsulfonyl-indole-2-carboxamide derivatives, key amino acid residues like Met18, Gly21, Gly26, Leu30, and Thr31 might be important for effective binding. mdpi.com The results of such simulations, often expressed as a binding energy or docking score, help in prioritizing compounds for further experimental testing. ijpsjournal.comresearchgate.net

Table 2: Examples of Molecular Docking Studies on Related Sulfonylurea and Benzenesulfonamide Derivatives

| Compound Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Sulfonylurea Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Identification of binding affinity and key interactions for anti-diabetic potential. | jetir.org |

| Quinazoline-Sulfonylurea Hybrids | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Examination of binding modes to understand anti-hyperglycemic activity. | nih.gov |

| Benzenesulfonamide Derivatives | Vibrio cholerae Carbonic Anhydrases | Revealed the influence of moiety flexibility on inhibitory activity and isoform selectivity. | researchgate.net |

Mechanistic Insights from Computational Approaches in Chemical Reactions

Computational chemistry offers a powerful lens to investigate the mechanisms of chemical reactions. For reactions involving compounds structurally similar to this compound, computational approaches can map out reaction pathways, identify transition states, and calculate activation energies.